molecular formula C13H18N2O3 B7903759 4-(4-Morpholinyl)-DL-phenylalanine

4-(4-Morpholinyl)-DL-phenylalanine

Cat. No.: B7903759
M. Wt: 250.29 g/mol
InChI Key: BKFTZFXJLYAYLN-UHFFFAOYSA-N
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Description

Historical Context and Significance of Substituted Phenylalanine Derivatives

Phenylalanine, an essential aromatic amino acid, was first identified in 1879 and synthesized in 1882. wikipedia.org Its core structure has long served as a versatile template for chemical modification. The creation of substituted phenylalanine derivatives, where the phenyl ring is functionalized with various chemical groups, has become a powerful strategy in chemical biology and drug discovery.

These unnatural amino acids are instrumental for a multitude of research applications:

Probing Protein Structure and Function: Incorporating substituted phenylalanines with unique properties (e.g., fluorescent or isotopically labeled) into proteins allows researchers to study protein folding, dynamics, and interactions in their native environments. nih.gov

Developing Novel Therapeutics: Phenylalanine derivatives are key components in a range of bioactive molecules. By modifying the phenylalanine scaffold, scientists can design compounds that target specific biological pathways with high precision. For instance, derivatives bearing a hydroxamic acid moiety have been investigated as potent inhibitors of quorum sensing in bacteria, a mechanism that controls virulence. nih.gov

Enhancing Peptide Stability: Peptides often suffer from rapid degradation by proteases in biological systems. Replacing natural amino acids with substituted derivatives, such as D-phenylalanine, can confer resistance to enzymatic hydrolysis, extending their therapeutic potential. nih.gov

Precursors for Complex Molecules: Substituted phenylalanines serve as crucial starting materials for the synthesis of other complex and medicinally relevant compounds. nih.gov

The historical development and continued exploration of these derivatives underscore their fundamental importance in advancing our understanding of biological processes and in the creation of new therapeutic agents.

The Role of Morpholine (B109124) Moieties in Designed Bioactive Compounds

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. nih.gov In the realm of medicinal chemistry, it is recognized as a "privileged structure." This designation is given to molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity.

The incorporation of a morpholine moiety into a potential drug candidate is a widely used strategy for several key reasons:

Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility and modulate the lipophilicity of a molecule, which are critical factors for drug absorption and distribution in the body.

Enhanced Biological Activity: The nitrogen atom in the morpholine ring is basic, allowing it to form ionic interactions, while the oxygen atom can act as a hydrogen bond acceptor. These properties enable morpholine-containing compounds to bind effectively to biological targets like enzymes and receptors.

Favorable Metabolic Profile: The morpholine ring is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug, allowing it to remain active in the body for longer.

Synthetic Accessibility: The morpholine ring is a readily available and versatile building block that can be incorporated into molecules through various established synthetic methods.

Numerous approved drugs contain the morpholine scaffold, highlighting its significance in the development of effective therapeutics for a wide range of diseases.

Rationale for Comprehensive Academic Investigation of 4-(4-Morpholinyl)-DL-phenylalanine

The scientific rationale for a thorough investigation of this compound stems directly from the convergence of the advantageous properties of its two core components: the substituted phenylalanine framework and the morpholine moiety. The compound represents a logical and promising design for creating a novel bioactive agent.

A significant driver for the academic study of this compound is its identity as a known impurity, specifically "Melphalan Impurity B," in the manufacturing of the anticancer drug melphalan (B128). nih.govsynzeal.compharmaffiliates.com Melphalan is an alkylating agent used in chemotherapy. nih.gov The presence of impurities in pharmaceutical preparations necessitates their synthesis and characterization to understand their potential biological effects and to ensure the safety and efficacy of the final drug product.

The investigation into this compound is therefore crucial for:

Pharmaceutical Quality Control: Developing analytical methods to detect and quantify this specific impurity in melphalan preparations.

Pharmacological and Toxicological Profiling: Determining if the impurity has any biological activity of its own, which could be beneficial, benign, or detrimental.

New Drug Discovery: Exploring the potential of this compound and its derivatives as standalone therapeutic agents, leveraging the combined benefits of the phenylalanine scaffold and the morpholine ring. For example, the D-isomer of phenylalanine has been studied for its own biological activities, suggesting that the different stereoisomers of 4-(4-Morpholinyl)-phenylalanine could have unique properties. wikipedia.orgnih.gov

By systematically studying this molecule, researchers can gain valuable insights that are relevant to both pharmaceutical quality assurance and the fundamental science of drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-morpholin-4-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-12(13(16)17)9-10-1-3-11(4-2-10)15-5-7-18-8-6-15/h1-4,12H,5-9,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFTZFXJLYAYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Pathways for 4 4 Morpholinyl Dl Phenylalanine

Development of Stereoselective Synthetic Routes for DL-Phenylalanine Analogs

The stereoselective synthesis of phenylalanine analogs is crucial for controlling the biological activity of the final compounds. Several methods have been developed to achieve high enantioselectivity.

One prominent approach involves asymmetric phase-transfer catalysis. This method has been successfully used for the synthesis of chiral α-phenylalanine derivatives through the asymmetric α-alkylation of N-(dibenzylidene)glycine tert-butyl ester with substituted benzyl (B1604629) bromides. nih.gov The use of pseudoenantiomeric quaternary cinchona alkaloids as phase-transfer catalysts allows for the synthesis of both (R)- and (S)-enantiomers with high chemical and optical purities. nih.gov

Another strategy utilizes chiral auxiliaries to direct stereoselective transformations. For instance, N-cinnamoyl-L-proline can serve as a template for the synthesis of β-substituted phenylalanine derivatives. acs.orgnih.gov The stereoselective opening of an aziridine (B145994) or epoxide intermediate with nucleophiles leads to the formation of the desired amino acid residue. acs.orgnih.gov Similarly, the 9-phenyl-9-fluorenyl (Pf) group has been employed as a nitrogen protecting group to prevent racemization of α-amino compounds during synthesis. researchgate.net

Visible light-promoted photoredox catalysis has also emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids. nih.gov This method involves the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, allowing for the preparation of highly functionalized α-amino acids that are challenging to synthesize via traditional methods. nih.gov

Functionalization Strategies for the Phenyl Ring and Morpholine (B109124) Heterocycle

The introduction of substituents onto the phenyl ring of phenylalanine and the construction of the morpholine heterocycle are key steps in the synthesis of 4-(4-Morpholinyl)-DL-phenylalanine.

Phenyl Ring Functionalization:

Functionalization of the phenyl ring can be achieved through various methods. For instance, fluorination of the aromatic ring can be used to modulate the electrostatic properties of phenylalanine with minimal steric changes. nih.gov This allows for a detailed assessment of the role of aromatic interactions in protein function and stability. nih.gov

Cross-coupling reactions, such as the Negishi cross-coupling of aryl halides with organozinc compounds, provide a versatile method for introducing a range of substituents onto the phenyl ring of phenylalanine derivatives. nih.gov

Morpholine Heterocycle Synthesis:

The synthesis of the morpholine ring can be accomplished through several routes. One common method involves the reaction of a substituted aniline (B41778) with bis(2-chloroethyl) ether in the presence of a base to facilitate ring closure. google.com A patent describes a process for synthesizing substituted N-phenylmorpholine compounds by heating a substituted phenylamine and 2-chloroethyl ether under alkaline conditions. google.com

Alternative methods for morpholine synthesis include the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, or a tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org The intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate is another effective strategy. organic-chemistry.org A review of morpholine synthesis outlines various methods starting from vicinal amino alcohols, oxiranes, and aziridines. researchgate.net

For the specific synthesis of 4-(4-morpholinyl)phenyl-containing compounds, a common precursor is 4-(4-aminophenyl)-3-morpholinone. google.com This intermediate can be prepared by the nitration of 4-phenyl-3-morpholinone, followed by reduction of the nitro group. google.com

Optimization of Chemical Synthesis for Research-Scale Production

Scaling up the synthesis of phenylalanine analogs for research purposes requires robust and efficient methodologies. Asymmetric hydrogenation of dehydroamino acid precursors is a well-established method for the large-scale production of amino acid derivatives. acs.org A seven-step route based on the asymmetric hydrogenation of an N-acetyl dehydroamino acid has been developed for the production of a substituted D-phenylalanine intermediate on a 150-kg scale. acs.org

The optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is crucial for maximizing yield and purity. For instance, in the synthesis of substituted N-phenylmorpholine compounds, carrying out the reaction in the absence of a solvent and using an organic base can lead to higher yields and reduced costs. google.com

The development of one-pot synthesis protocols is another strategy to improve efficiency and reduce the number of purification steps. A one-pot process for the stereocontrolled synthesis of O-aryl phosphoramidate (B1195095) nucleotide prodrugs has been reported, which involves condensation, bromination, and amination steps. acs.org

Chemoenzymatic Approaches for Phenylalanine Derivative Synthesis

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic transformations to create novel and efficient routes to non-canonical amino acids. nih.govoup.comresearchgate.net This approach can overcome challenges associated with purely chemical methods, such as the need for harsh reaction conditions and the difficulty in achieving high stereoselectivity. nih.govoup.comresearchgate.net

Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the reversible amination of cinnamic acid derivatives to form phenylalanine analogs. nih.govfrontiersin.org While PALs typically produce the L-enantiomer, they can also form significant amounts of the D-enantiomer, particularly with electron-deficient cinnamic acid substrates. nih.gov This property has been exploited in a chemoenzymatic cascade process for the synthesis of optically enriched D-phenylalanines. nih.gov The process couples PAL-catalyzed amination with a deracemization step involving stereoselective oxidation of the L-amino acid and non-selective reduction of the resulting imine. nih.gov

Directed evolution has been used to engineer PAL variants with enhanced activity and selectivity for the formation of D-phenylalanine derivatives. nih.gov By screening libraries of PAL mutants, enzymes with significantly improved performance in the chemoenzymatic cascade have been identified. nih.gov

Another chemoenzymatic strategy involves the use of papain to catalyze the polymerization of tripeptide ethyl esters, enabling the synthesis of polypeptides containing unnatural amino acids like 2-aminoisobutyric acid. rsc.org

The synergistic use of photoredox catalysis and biocatalysis represents a new frontier in the synthesis of non-canonical amino acids. researchgate.net This approach combines the ability of photoredox catalysts to generate radical intermediates with the high selectivity of enzymes to control the subsequent bond-forming reactions. researchgate.net

Preclinical Pharmacological Investigations of 4 4 Morpholinyl Dl Phenylalanine

In Vitro Assessment of Biological Activities in Recombinant Systems

Recombinant systems, which utilize isolated enzymes and receptors, are fundamental tools for elucidating the direct molecular interactions of a compound.

Enzyme Inhibition and Activation Profiling of 4-(4-Morpholinyl)-DL-phenylalanine

A thorough search of scientific databases and literature yields no specific studies on the enzyme inhibition or activation profile of this compound. Phenylalanine and its derivatives are known to interact with various enzymes. For instance, phenylalanine itself is a substrate for phenylalanine hydroxylase, a key enzyme in its metabolic pathway. davuniversity.org Other phenylalanine derivatives, such as 4-chloro-DL-phenylalanine, have been shown to be inhibitors of enzymes like tryptophan hydroxylase. selleckchem.commedchemexpress.com However, no such data are available for the morpholinyl-substituted compound.

Table 1: Enzyme Inhibition and Activation Data for this compound

Enzyme TargetAssay TypeResultCitation
Data Not Available---

Receptor Binding Assays and Ligand-Protein Interactions

Similarly, there is a lack of publicly accessible data from receptor binding assays for this compound. Such assays are crucial for identifying potential targets and understanding the mechanism of action of a compound. While L-phenylalanine can modulate the release of certain hormones through receptors like the calcium-sensing receptor, and other phenylalanine-containing peptides have been studied for their receptor binding characteristics, no such investigations have been reported for this compound. nih.gov The interaction of phenylalanine with proteins is a broad area of study, but specific data for this derivative is absent. nih.gov

Table 2: Receptor Binding Profile of this compound

Receptor TargetRadioligandIC₅₀/KᵢCitation
Data Not Available---

Cellular Pharmacology Studies of this compound in Cultured Cell Lines

Cell-based assays provide a more integrated view of a compound's biological effects within a living system.

Modulation of Cellular Signaling Pathways

No studies have been published detailing the effects of this compound on cellular signaling pathways. The parent molecule, phenylalanine, is a precursor to neurotransmitters like dopamine (B1211576) and norepinephrine, which are integral to numerous signaling cascades. wikipedia.orghealthline.com However, the influence of the morpholine (B109124) substitution on these or other pathways has not been investigated.

Impact on Protein Synthesis and Turnover Mechanisms

The impact of this compound on protein synthesis and turnover remains uncharacterized. As an amino acid derivative, it is plausible that it could interfere with these fundamental cellular processes. Phenylalanine itself is a critical component of protein synthesis, and its metabolism is tightly regulated. wikipedia.org Derivatives of phenylalanine have been explored for their effects on protein-protein interactions, but no such data exists for the compound . nih.gov

Investigations into Cellular Homeostasis and Metabolic Perturbations

There is no available research on the effects of this compound on cellular homeostasis or its potential to induce metabolic perturbations. The metabolism of DL-phenylalanine has been studied in various organisms, revealing complex pathways. davuniversity.orgnih.govditki.com However, how the addition of a morpholine group would alter these metabolic fates is unknown.

Table 3: Summary of Cellular Pharmacology Findings for this compound

Cellular ProcessCell LineObserved EffectCitation
Cellular SignalingData Not AvailableData Not Available-
Protein SynthesisData Not AvailableData Not Available-
Cellular HomeostasisData Not AvailableData Not Available-

Structure Activity Relationship Sar Studies of 4 4 Morpholinyl Dl Phenylalanine and Its Analogs

Impact of Stereoisomerism on Biological Activity Profiles (D- vs. L-Forms)

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical factor influencing the biological activity of chiral molecules like 4-(4-Morpholinyl)-phenylalanine. wikipedia.org Molecules with the same chemical formula but different spatial arrangements are known as stereoisomers. wikipedia.org Enantiomers, which are non-superimposable mirror images of each other, often exhibit distinct pharmacological profiles. wikipedia.org

The D- and L-forms of 4-(4-Morpholinyl)-phenylalanine represent a pair of enantiomers. nih.govnih.gov It is well-established in pharmacology that different enantiomers of a drug can have significantly different biological effects. wikipedia.org For instance, in other phenylalanine derivatives, the stereochemical configuration has been shown to be crucial for their interaction with enzymes. rsc.org The separation of these enantiomers, often achieved through techniques like chiral high-performance liquid chromatography (HPLC), is essential for evaluating the specific activity of each isomer. nih.gov While detailed comparative studies on the biological activity of the individual D- and L-isomers of 4-(4-Morpholinyl)-phenylalanine are not extensively reported in the provided results, the fundamental principles of stereochemistry strongly suggest that their biological activities would differ.

Comprehensive Analysis of Substituent Effects on the Phenylalanine Core

The phenylalanine core of 4-(4-Morpholinyl)-DL-phenylalanine provides a versatile scaffold for structural modifications. The effects of various substituents on the phenyl ring and modifications to the morpholine (B109124) ring have been explored to optimize biological activity.

Influence of Halogenation and Other Substituents on Phenyl Ring

The introduction of substituents onto the phenyl ring of phenylalanine analogs can significantly modulate their biological activity. nih.gov Studies on other aryl-substituted alanine (B10760859) analogs have shown that the hydrophobicity of the side chain, influenced by substituents on the aromatic ring, can explain a significant portion of the variance in their activity. nih.gov

Exploration of Morpholine Ring Modifications

Modifications to the morpholine ring itself offer another avenue for refining the structure-activity relationship of this class of compounds. The morpholine moiety is often employed in medicinal chemistry to improve physicochemical and metabolic properties. researchgate.net

One common modification involves the introduction of substituents onto the morpholine ring. For example, the synthesis of 2-chloromethyl-substituted morpholines allows for further derivatization. acs.org Another approach is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. tcichemicals.com Spiro-building blocks containing oxetane (B1205548) have been used as bioisosteres for the morpholine ring. tcichemicals.com Additionally, bridged morpholine structures and azaspiroheptanes have been investigated as potential replacements. baranlab.org These modifications aim to alter properties such as pKa, lipophilicity, and metabolic stability while maintaining or improving biological activity. cambridgemedchemconsulting.com For instance, replacing a methyl morpholine group with a cyclopropyl (B3062369) pyran (CPP) group in mTOR inhibitors resulted in a compound with similar potency and solubility but improved selectivity. drughunter.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the key molecular features that drive biological effects. mdpi.com

For phenylalanine analogs, QSAR studies have revealed that different structural features can dominate their activity depending on the specific scaffold. nih.gov For example, in one study of phenylalanine analogs, hydrophobic interactions were found to be the dominant factor, while for tryptophan analogs, dipole-dipole interactions and steric shape were more critical. nih.gov 3D-QSAR methods, such as those using GRID/GOLPE methodology, have been applied to morpholine derivatives to identify important regions for affinity. researchgate.net These studies have highlighted the importance of the aromatic rings and the aliphatic amine of the morpholine system. researchgate.net The development of robust QSAR models can provide valuable insights for the design of more potent and selective analogs of this compound. nih.govmdpi.com

Interactive Data Table of Research Findings

Compound/Analog Class Modification Key Finding Reference(s)
Morpholine-containing compoundsC-4 substituted phenyl and 4-hydroxy substitutionFavorable for activity. e3s-conferences.org
Morpholine-containing compoundsAlkyl substitution at the 3rd position of the morpholine ringIncreased anticancer activity in some cases. e3s-conferences.org
Phenylalanine analogsSubstituents on the phenyl ringHydrophobicity of the side chain influences activity. nih.gov
4-Aminoquinoline derivatives7-Chloro substituentCritical for inhibitory effect. nih.govnih.gov
Morpholine-containing compoundsAromatic ring with halogen groupIncreased inhibitory action in certain cell lines. e3s-conferences.org
mTOR inhibitorsReplacement of methyl morpholine with cyclopropyl pyran (CPP)Similar potency and solubility, improved selectivity. drughunter.com
Phenylalanine analogs (QSAR)GeneralHydrophobic interactions are often dominant. nih.gov
Morpholine derivatives (3D-QSAR)GeneralAromatic rings and the aliphatic amine of the morpholine system are important for affinity. researchgate.net

Molecular Interactions and Associated Biochemical Pathways of 4 4 Morpholinyl Dl Phenylalanine

Computational Chemistry and Theoretical Studies on 4 4 Morpholinyl Dl Phenylalanine

Advanced Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, as well as the strength of that binding. numberanalytics.comnih.gov For 4-(4-Morpholinyl)-DL-phenylalanine, docking studies are instrumental in identifying potential protein targets and elucidating the key interactions that govern its binding affinity. These studies can screen large libraries of proteins to hypothesize its mechanism of action or, if a target is known, to understand the specifics of its binding mode.

Advanced docking strategies, such as ensemble docking, can be employed to account for the inherent flexibility of the target protein. numberanalytics.com This is particularly important for targets that undergo conformational changes upon ligand binding. For a flexible molecule like this compound, induced-fit docking protocols, which allow both the ligand and the protein side chains in the binding site to adjust their conformations, can provide a more accurate prediction of the binding pose. temple.edu

Research on other morpholine-containing compounds has shown that the morpholine (B109124) oxygen can act as a crucial hydrogen bond acceptor, while the nitrogen can also participate in interactions, depending on its protonation state. acs.orggyanvihar.org In a hypothetical docking study of this compound against a kinase target, for example, the morpholine oxygen might interact with backbone amide protons in the hinge region, a common binding motif for kinase inhibitors. The phenylalanine portion could form hydrophobic interactions within a lipophilic pocket, and the amino acid backbone could establish salt bridges or hydrogen bonds with residues at the solvent-exposed entrance to the binding site.

The results of such a docking study could be presented as follows:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Tyrosine Kinase (e.g., Abl)-9.2Met318Hydrogen Bond (with Morpholine O)
Asp381Salt Bridge (with Amino Group)
Ile360Hydrophobic (with Phenyl Ring)
Val289van der Waals
TNF-alpha Converting Enzyme (TACE)-8.5Leu155Hydrophobic (with Phenyl Ring)
Ala156Hydrogen Bond (with Carboxyl Group)
Pro210van der Waals (with Morpholine Ring)

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of a molecule. quantumgrad.comnumberanalytics.com For this compound, these calculations can determine optimized molecular geometry, distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO).

These parameters are critical for understanding the molecule's intrinsic properties. For instance, the calculated electrostatic potential map can reveal electron-rich regions (like the morpholine oxygen and the carboxyl group) that are prone to electrophilic attack or can act as hydrogen bond acceptors, and electron-poor regions that can act as hydrogen bond donors. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Studies on similar substituted phenyl derivatives have shown that the nature and position of the substituent significantly influence the electronic properties of the entire molecule. nih.gov For this compound, the electron-donating nature of the morpholino group would be expected to increase the electron density on the phenyl ring, potentially modulating its interaction with aromatic residues in a protein binding pocket.

A summary of hypothetical results from a DFT study (e.g., using the B3LYP/6-31G* basis set) could be:

ParameterCalculated ValueInterpretation
HOMO Energy-6.2 eVRegion of electron donation (likely phenyl ring)
LUMO Energy-1.1 eVRegion of electron acceptance
HOMO-LUMO Gap5.1 eVHigh kinetic stability
Dipole Moment3.5 DSignificant molecular polarity
Mulliken Charge on Morpholine O-0.65 eStrong negative charge, potent H-bond acceptor
Mulliken Charge on Amine N-0.80 eNegative charge, potential for H-bonding

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While docking provides a static picture of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, both in solution and when bound to a target. acs.org MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. mdpi.comnih.gov This is crucial because the molecule's conformation in solution can differ significantly from its bioactive conformation when bound to a protein.

MD simulations of the protein-ligand complex, initiated from a docked pose, can assess the stability of the predicted binding mode. nih.gov By simulating the movements of the ligand, protein, and surrounding water molecules over nanoseconds or even microseconds, researchers can observe whether the key interactions identified in docking are maintained. These simulations can also reveal the role of water molecules in mediating protein-ligand interactions and provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

For a molecule like this compound, key areas of interest for MD simulations would include the rotational freedom around the bond connecting the phenyl and morpholine rings, the flexibility of the morpholine ring itself (which typically adopts a chair conformation), and the torsional angles of the amino acid backbone. nih.govnih.gov

Predictive Modeling of Pharmacokinetic Parameters in Biological Systems

A critical aspect of drug development is understanding a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico predictive models, often powered by machine learning algorithms trained on large datasets of known drugs, can provide early-stage estimations of these pharmacokinetic properties. nih.govfda.gov

For this compound, these models can predict properties like oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for inhibition of key metabolic enzymes like Cytochrome P450s. The presence of the morpholine group is often associated with improved metabolic stability and aqueous solubility, which could lead to favorable pharmacokinetic properties. tandfonline.com However, computational models are necessary to quantify these potential advantages.

A predictive ADMET analysis for this compound might yield the following profile:

Pharmacokinetic ParameterPredicted Value/ClassificationImplication
Aqueous Solubility (logS)-2.5Moderately soluble
Human Intestinal AbsorptionHighGood potential for oral absorption
Blood-Brain Barrier PermeabilityLowLess likely to cause CNS side effects
Caco-2 PermeabilityHighGood gut-blood barrier penetration
P-glycoprotein SubstrateNoLow potential for efflux-mediated resistance
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
hERG InhibitionLow riskLow risk of cardiotoxicity

This table presents hypothetical data for illustrative purposes.

De Novo Design and Virtual Screening for Novel Analogs with Enhanced Activity

Building upon the insights gained from the aforementioned computational studies, de novo design and virtual screening can be used to propose novel analogs of this compound with potentially enhanced activity or improved properties. nih.govcreative-biostructure.com

De novo design algorithms can "grow" new molecules within the binding site of a target protein, using fragments or atoms to construct compounds that are sterically and electronically complementary to the site. ntu.edu.sg For example, starting with the this compound scaffold, these programs could suggest modifications to the morpholine ring or substitutions on the phenyl ring to engage with additional pockets or residues in the target.

Virtual screening, on the other hand, involves docking large libraries of commercially available or virtually enumerated compounds against the target. longdom.org In this context, a library of derivatives of this compound could be created and screened to identify analogs with higher predicted binding affinities. This approach can prioritize a smaller, more manageable set of compounds for synthesis and experimental validation, accelerating the drug discovery process. nih.gov

Proposed AnalogModificationRationalePredicted Improvement
Analog 1Addition of a hydroxyl group to the morpholine ringIntroduce a new hydrogen bond donor/acceptorIncreased binding affinity
Analog 2Replacement of the phenyl ring with a pyridine (B92270) ringModulate electronic properties and add H-bond acceptorImproved selectivity
Analog 3Extension from the morpholine N with a short alkyl chainProbe a nearby hydrophobic pocketEnhanced potency
Analog 4Fluorination of the phenyl ringBlock potential metabolic siteIncreased bioavailability

This table presents hypothetical data for illustrative purposes.

Advanced Research Applications of 4 4 Morpholinyl Dl Phenylalanine in Chemical Biology

Development as a Molecular Probe for Investigating Biological Processes

The utility of a molecule as a probe lies in its ability to report on its local environment or to interact specifically with biological targets without significantly perturbing the system. The introduction of the morpholine (B109124) ring to the phenylalanine scaffold in 4-(4-Morpholinyl)-DL-phenylalanine imparts properties that make it a promising candidate for a molecular probe.

The morpholine group is a saturated heterocycle that can influence the local polarity, hydrophilicity, and steric bulk of the amino acid. nih.gov These changes can be harnessed to study protein structure, dynamics, and interactions. For instance, when incorporated into a protein, the morpholine moiety can act as a reporter group. Changes in its microenvironment, such as those occurring during protein folding, conformational changes, or ligand binding, could potentially be monitored using sensitive spectroscopic techniques. While direct spectroscopic probes based on the morpholine ring itself are not common, its presence can influence the signals of nearby fluorophores or other reporter groups.

Furthermore, the nitrogen atom in the morpholine ring can participate in hydrogen bonding, potentially altering local protein structure and interactions in a predictable manner. This allows researchers to use this compound to investigate the role of specific hydrogen bonds in protein function. The development of unnatural amino acids with unique reactive handles has become a cornerstone of chemical biology, enabling the site-specific labeling of proteins with probes for imaging and functional studies. nih.gov

Strategic Incorporation into Peptides and Proteins for Functional Characterization

A key application of this compound is its site-specific incorporation into peptides and proteins, which allows for detailed functional characterization. mdpi.com This is typically achieved through methods like solid-phase peptide synthesis (SPPS) for smaller peptides or by harnessing the cell's translational machinery through genetic code expansion for larger proteins. dimensioncap.com

Genetic code expansion is a powerful technique where a stop codon, such as the amber codon (UAG), is reassigned to encode an unnatural amino acid. harvard.edu This requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's endogenous pairs. This engineered synthetase specifically recognizes the UAA, in this case, this compound, and attaches it to the engineered tRNA, which then delivers it to the ribosome for incorporation into the growing polypeptide chain at the designated site.

Once incorporated, this UAA can serve several purposes for functional characterization:

Structure-Activity Relationship (SAR) Studies: By replacing a natural amino acid with this compound, researchers can probe the importance of the original residue's size, hydrophobicity, and electronic properties for protein function. The bulky and polar morpholine group introduces a significant perturbation that can reveal critical insights into protein structure and function.

Modulating Protein-Protein Interactions: The unique chemical nature of the morpholine moiety can be used to either enhance or disrupt specific protein-protein interactions, helping to map binding interfaces and understand the energetic contributions of individual residues.

Improving Peptide Therapeutics: The incorporation of UAAs can enhance the properties of peptide-based drugs by increasing their stability against proteolytic degradation, improving their conformational rigidity, and modifying their solubility and bioavailability. researchgate.net The morpholine group, in particular, is a privileged structure in medicinal chemistry known to often improve pharmacokinetic properties. nih.gov

The ability to introduce a D-amino acid is also of interest, as their incorporation into peptides can dramatically increase resistance to proteolysis. harvard.edu While ribosomal incorporation of D-amino acids is challenging, specialized techniques are being developed to overcome this limitation. harvard.edu

Below is a table summarizing potential research applications following the incorporation of this compound into a protein of interest.

Research ApplicationRationale for Using this compoundPotential Outcome
Enzyme Active Site Probing The morpholine group introduces unique steric and electronic features compared to natural amino acids.Elucidation of the roles of specific residues in substrate binding and catalysis.
Receptor Binding Studies The modified phenylalanine can alter the binding affinity or selectivity of a peptide ligand for its receptor.Identification of key interactions for receptor activation or inhibition.
Protein Folding Analysis The bulky and polar nature of the UAA can influence the folding pathway and stability of a protein.Understanding the forces that govern protein folding and misfolding.
Development of Biocatalysts Incorporation of the UAA can alter the substrate specificity or catalytic efficiency of an enzyme. nih.govCreation of novel enzymes for industrial or therapeutic applications.

Design and Synthesis of Conjugates for Targeted Research Applications

The chemical structure of this compound, possessing a primary amine and a carboxylic acid, provides handles for chemical conjugation to other molecules of interest. nih.gov This allows for the creation of bioconjugates with tailored properties for targeted research. rsc.orgnih.gov

The primary amine or the carboxylic acid can be used to attach a variety of functional moieties, including:

Fluorescent Dyes: For tracking the localization and trafficking of the amino acid or peptides/proteins containing it within living cells.

Affinity Tags (e.g., Biotin): For the purification and detection of proteins that have incorporated the UAA.

Photosensitizers or Photocrosslinkers: To enable light-controlled activation of protein function or to map protein-protein interactions.

Therapeutic Payloads: In the context of drug delivery, this UAA could be part of a peptide that targets specific cells (e.g., cancer cells), with a cytotoxic drug conjugated to it. This strategy is central to the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates. news-medical.net

The table below outlines potential conjugates of this compound and their research applications.

Conjugated MoietyLinkage Site on Amino AcidResearch Application
Fluorescein α-amino groupVisualizing peptide/protein localization in cells via fluorescence microscopy.
Biotin α-carboxyl groupAffinity purification of proteins containing the UAA using streptavidin beads.
Polyethylene Glycol (PEG) α-amino groupIncreasing the half-life and reducing the immunogenicity of a therapeutic peptide.
Photosensitizer α-carboxyl groupTargeted photodynamic therapy, where the conjugate is delivered to a specific tissue before light activation.

Contribution to the Understanding of Amino Acid Metabolism and its Perturbations

Introducing an unnatural amino acid like this compound into a biological system can be a powerful tool to study amino acid metabolism and its dysregulation in various diseases. nih.govresearchgate.net The structural similarity to phenylalanine allows it to potentially interact with the same transporters and enzymes involved in phenylalanine metabolism.

By tracking the uptake, distribution, and metabolic fate of an isotopically labeled version of this compound, researchers can gain insights into:

Amino Acid Transport: Studying its transport across cell membranes can help characterize the specificity and kinetics of amino acid transporters, such as the large neutral amino acid transporter (LAT1), which is responsible for the transport of phenylalanine across the blood-brain barrier. nih.gov

Enzyme Specificity: Investigating whether it can be processed by enzymes that normally act on phenylalanine, such as phenylalanine hydroxylase (PAH), can reveal the stringency of the enzyme's active site. britannica.com This is particularly relevant for understanding diseases like phenylketonuria (PKU), which is caused by a deficiency in PAH. nih.gov

Metabolic Perturbations: The presence of this UAA can act as a competitive inhibitor or an alternative substrate within metabolic pathways, leading to measurable changes in the levels of other metabolites. Analyzing these changes can help to construct a more detailed picture of metabolic networks and how they respond to perturbations. researchgate.net This approach is valuable for studying inborn errors of metabolism and other metabolic disorders. nih.gov

The study of how such analogs affect the complex interplay of amino acid concentrations in different tissues can provide a deeper understanding of the pathophysiology of diseases characterized by metabolic imbalances.

Q & A

Q. What synthetic strategies are recommended for introducing the 4-morpholinyl group into DL-phenylalanine?

The 4-morpholinyl group can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Mizoroki–Heck or Suzuki–Miyaura) using morpholine derivatives as coupling partners. Precursor functionalization (e.g., halogenation at the para position of phenylalanine) is often required to enable selective coupling. For example, halogenated phenylalanine derivatives (e.g., 4-bromo-DL-phenylalanine, CAS 14091-15-7) are common intermediates for such reactions . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to minimize racemization and maximize yield.

Q. How can 4-(4-Morpholinyl)-DL-phenylalanine be characterized to confirm structural integrity?

  • Spectroscopic Analysis : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify the presence of the morpholinyl group (e.g., distinct proton signals for the morpholine ring at δ 3.6–3.8 ppm and carbon signals near 65–70 ppm) .
  • Mass Spectrometry : Confirm molecular weight using high-resolution MS (e.g., expected [M+H]+^+ for C13H17N2O3\text{C}_{13}\text{H}_{17}\text{N}_2\text{O}_3: 265.12 g/mol) .
  • HPLC : Assess purity and enantiomeric excess using chiral columns (e.g., methods adapted from 4-chloro-L-phenylalanine analysis) .

Q. What storage conditions are optimal for preserving this compound stability?

Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Protect from light using amber glass vials, as morpholinyl derivatives are prone to photodegradation. Avoid exposure to moisture, which can hydrolyze the morpholine ring .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stereochemical impact of the 4-morpholinyl group on enzyme inhibition?

  • Kinetic Assays : Compare inhibition constants (KiK_i) of D- and L-enantiomers against target enzymes (e.g., phenylalanine hydroxylase). Use racemic this compound and resolve enantiomers via chiral chromatography .
  • Molecular Docking : Model interactions between the morpholinyl group and enzyme active sites using software like AutoDock. Prioritize residues within 5 Å of the morpholine oxygen for mutagenesis studies .

Q. How to address discrepancies in reported solubility data for this compound?

  • Solvent Screening : Test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, ethanol) using nephelometry. Note that morpholinyl groups may enhance solubility in polar aprotic solvents .
  • Thermodynamic Analysis : Calculate solubility parameters (e.g., Hansen solubility parameters) and correlate with solvent properties. Use differential scanning calorimetry (DSC) to detect polymorphic forms that affect solubility .

Q. What methodological approaches are suitable for assessing the metabolic stability of this compound?

  • In Vitro Assays : Incubate the compound with liver microsomes or hepatocytes. Monitor degradation via LC-MS/MS and identify metabolites (e.g., oxidative cleavage of the morpholine ring or hydroxylation of the phenyl group) .
  • Isotope Tracing : Use 14C^{14} \text{C}-labeled this compound to track incorporation into proteins or metabolic pathways in cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.